molecular formula C23H31N3O7 B3085112 3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate CAS No. 1151889-89-2

3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate

Cat. No. B3085112
CAS RN: 1151889-89-2
M. Wt: 461.5 g/mol
InChI Key: OGVYBUCKOALAJC-SQNIBIBYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely found in nature and are often responsible for the pleasant odors of fruits and flowers .


Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The structure of this compound would be expected to follow this general formula.


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . The specific reactions that this compound would undergo would depend on the specific structure and conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Some general properties of esters include a lower melting point and boiling point compared to the corresponding acids . They are also generally less dense than water .

Scientific Research Applications

Green Chemistry: Singlet Oxygen Generation

Singlet oxygen is generated during photosynthesis in the photosystem II center. This reactive oxygen species can readily react with unsaturated double bonds present in biomolecules. Researchers have discovered chlorophyll-catalyzed 1,2-acyl migration reactions that allow the direct synthesis of α-amino carbonyl compounds from enaminones using singlet oxygen. The photosensitizer used in this process is cost-effective, commercially available, and based on main group metals. It achieves high turnover numbers (TON) and turnover frequencies (TOF), making it a promising approach for sustainable synthesis .

Tertiary Butyl Ester Synthesis

Tertiary butyl esters find extensive applications in synthetic organic chemistry. A straightforward method involves the direct introduction of the tert-butoxycarbonyl (Boc) group into various organic compounds. Flow microreactor systems have been employed to achieve this efficiently, offering versatility and sustainability compared to traditional batch methods. These Boc-protected compounds serve as valuable intermediates in organic synthesis .

α,β-Unsaturated Carbonyl Compounds

Carbonylation reactions provide an atom-efficient toolbox for converting easily available substrates into valuable α,β-unsaturated carbonylated products. These include aldehydes, ketones, esters, amides, and carboxylic acids. The compound could play a role in such transformations, contributing to the synthesis of diverse functionalized molecules .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. In general, esters are considered less reactive and less dangerous than the corresponding acids .

properties

IUPAC Name

(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O7/c1-23(2,3)33-21(30)24-17-13-25(22(31)32-14-15-7-5-4-6-8-15)12-11-16-9-10-18(20(28)29)26(16)19(17)27/h4-8,16-18H,9-14H2,1-3H3,(H,24,30)(H,28,29)/t16-,17+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVYBUCKOALAJC-SQNIBIBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate
Reactant of Route 2
3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate
Reactant of Route 3
Reactant of Route 3
3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate
Reactant of Route 4
3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate
Reactant of Route 5
3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate
Reactant of Route 6
3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate

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